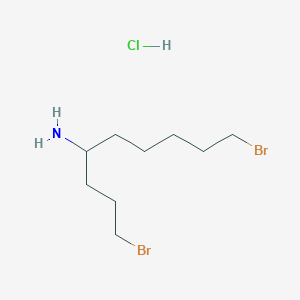

1,9-Dibromononan-4-amine;hydrochloride

Beschreibung

1,9-Dibromononan-4-amine;hydrochloride is a halogenated aliphatic amine hydrochloride with the molecular formula C₉H₁₉Br₂N·HCl. Structurally, it consists of a nine-carbon chain (nonane) with bromine atoms at the 1 and 9 positions and an amine group at the 4th carbon, protonated as a hydrochloride salt. This compound’s unique features include:

- Bromine substituents: These enhance lipophilicity and may influence reactivity in alkylation or nucleophilic substitution reactions.

- Hydrochloride salt: Improves aqueous solubility compared to the free amine form, a common strategy in pharmaceutical chemistry for bioavailability enhancement.

Its properties must be inferred from structurally similar compounds discussed below.

Eigenschaften

CAS-Nummer |

137929-72-7 |

|---|---|

Molekularformel |

C9H20Br2ClN |

Molekulargewicht |

337.52 g/mol |

IUPAC-Name |

1,9-dibromononan-4-amine;hydrochloride |

InChI |

InChI=1S/C9H19Br2N.ClH/c10-7-3-1-2-5-9(12)6-4-8-11;/h9H,1-8,12H2;1H |

InChI-Schlüssel |

OFWBJBOIDSRDDI-UHFFFAOYSA-N |

Kanonische SMILES |

C(CCC(CCCBr)N)CCBr.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Structural Information and Properties

1,9-Dibromononan-4-amine has a molecular formula of C9H19Br2N and a molecular weight of 301.06 g/mol. The hydrochloride salt formation increases stability and water solubility, making it valuable for various applications. The compound features a nine-carbon chain with terminal bromine atoms at positions 1 and 9, and an amino group at position 4, converted to its hydrochloride salt.

Key Properties Table

| Property | Value |

|---|---|

| Molecular Formula | C9H19Br2N·HCl |

| Molecular Weight | 337.53 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, methanol, ethanol; limited solubility in non-polar solvents |

| Melting Point | Approximately 185-195°C (for hydrochloride salt) |

| Stability | Stable under normal conditions; hygroscopic |

General Synthetic Approaches

The synthesis of 1,9-Dibromononan-4-amine;hydrochloride can be accomplished through several distinct routes, each with specific advantages depending on available starting materials and desired scale.

Specific Preparation Methods

Terminal Bromination Method

This approach involves selective bromination of terminal positions of a suitable nonane derivative containing a protected amine or other functional group that can be converted to an amine.

Detailed Protocol Based on Dibromination Methods

Drawing from methods for similar compounds, the following procedure can be employed:

- Suspend 4-aminononan-1,9-diol (10.0 g, ~0.05 mol) in water (100 mL)

- Add catalytic iodine (0.1 g) and a dispersant such as polyoxyethylene nonylphenyl ether (0.1 g)

- Slowly add concentrated sulfuric acid (15-25 g) while maintaining temperature at 25-30°C

- After stirring for 1 hour, raise temperature to 50°C and slowly add bromine (17.6-20.8 g, 0.11-0.13 mol) dropwise

- Increase temperature to 85-90°C and maintain stirring for 4-8 hours

- Neutralize with sodium sulfite (5-6 g) and 10% aqueous sodium hydroxide solution

- Filter the product, wash with water, and dry to obtain 1,9-dibromononan-4-amine

The reaction conditions are critical for achieving high yields, with typical yields of 95-99% reported for similar dibromination reactions.

Hydrochloride Salt Formation

For conversion to the hydrochloride salt, a general procedure adapted from amine salt formation methods can be utilized:

Nucleophilic Substitution Approach

This method utilizes reactions of primary amines with dibromoalkanes, adapted from established protocols.

Protocol Using 1,9-Dibromononane and Ammonia Equivalents

- Mix 1,9-dibromononane (1 mol) with an excess of a primary amine (5 equiv) in a suitable container

- Stir at room temperature for 2 weeks (initial ice cooling may be required)

- Add sodium hydroxide pellets in portions under ice cooling until the NaOH remains undissolved

- Separate the amine layer and stir with additional NaOH pellets for 24 hours

- Isolate the 1,9-dibromononan-4-amine by fractional distillation

- Convert to hydrochloride salt using the method described in section 3.1.2

This approach typically yields 40-60% of the desired amine, with side products including cyclic derivatives.

Reductive Amination Strategy

This approach involves initial preparation of 1,9-dibromononan-4-one followed by reductive amination.

Preparation of 1,9-Dibromononan-4-one Intermediate

- Dissolve 2'-hydroxy-4-hexylchalcone derivative (0.01 mol) in ethanol (25 ml)

- Add bromine-glacial acetic acid reagent (25% w/v, 6.4 ml) dropwise with constant stirring

- Keep the reaction mixture at room temperature for 30 minutes

- Filter the separated solid and wash with petroleum ether

- Further process the intermediate to obtain 1,9-dibromononan-4-one

Reductive Amination Protocol

- Dissolve 1,9-dibromononan-4-one in ethanol containing ammonium chloride

- Add reducing agents such as sodium borohydride (NaBH4) or sodium cyanoborohydride

- Stir the reaction mixture for several hours at room temperature

- Work up by diluting with water and extracting with organic solvent

- Convert to hydrochloride salt as described previously

Direct Amine Functionalization Method

An alternative approach involves direct acyl substitution followed by reduction.

Protocol Based on α-Hydroxyiminoesters Methodology

- Prepare an α-hydroxyiminoester intermediate

- React with amine nucleophiles through direct acyl substitution

- Reduce the resulting imine or oxime functionality

- Convert to hydrochloride salt

This method has been successfully applied to similar compounds with yields typically in the 70-95% range.

Optimization Parameters

Reaction Condition Optimization

Several key parameters significantly impact the efficiency and selectivity of the synthesis:

| Parameter | Optimal Range | Effect on Reaction |

|---|---|---|

| Temperature | Bromination: 85-90°C Amination: 25-30°C Salt formation: 0-25°C |

Higher temperatures accelerate bromination but may lead to side reactions Moderate temperatures favor selective amination Lower temperatures produce purer hydrochloride salts |

| Solvent | Bromination: Water/sulfuric acid Amination: Ethanol/methanol Salt formation: Ethanol |

Solvent choice affects reaction rate, selectivity, and product isolation |

| Catalyst | Iodine (0.1-0.5 wt%) | Catalyzes bromination reactions |

| Reaction Time | Bromination: 4-8 hours Amination: 12-48 hours Salt formation: 2-3 hours |

Extended times may lead to decomposition or side reactions |

| pH | Bromination: acidic (pH 1-2) Amination: neutral to basic Salt formation: acidic (pH 2-3) |

pH control is critical for reaction selectivity and product stability |

Scale-Up Considerations

For industrial-scale production, several additional factors require attention:

- Heat Management : Bromination reactions are exothermic and require efficient cooling systems

- Mixing Efficiency : Larger volumes demand specialized mixing equipment to ensure homogeneity

- Safety Protocols : Handling of bromine and hydrogen chloride requires robust safety measures

- Material Compatibility : Equipment must be resistant to corrosive reagents

- Waste Treatment : Neutralization and disposal of acidic waste streams

Purification and Characterization

Purification Techniques

The purification of 1,9-Dibromononan-4-amine;hydrochloride typically employs the following methods:

- Recrystallization : Using ethanol/diethyl ether solvent systems

- Column Chromatography : For laboratory-scale purification (89:10:1 to 20:5:1 dichloromethane/methanol/aqueous ammonia)

- Acid-Base Extraction : Utilizing the basic properties of the amine and acidic properties of the salt

- Washing Procedures : Sequential washing with appropriate solvents to remove specific impurities

Analytical Characterization

Spectroscopic Analysis

1H NMR Spectroscopic Data (Expected):

- δ 8.20-8.40 (broad s, 3H, -NH3+)

- δ 3.35-3.45 (m, 4H, -CH2Br)

- δ 3.05-3.15 (m, 1H, -CH-NH3+)

- δ 1.75-1.90 (m, 4H, -CH2-CH2Br)

- δ 1.40-1.70 (m, 8H, -CH2-)

13C NMR Spectroscopic Data (Expected):

- δ 49.5-50.5 (-CH-NH3+)

- δ 33.0-34.0 (-CH2Br)

- δ 30.0-32.0 (-CH2-CH2Br)

- δ 24.0-29.0 (remaining -CH2- groups)

IR Spectroscopic Features (Expected):

- 3100-2800 cm-1 (N-H stretching of -NH3+)

- 2950-2850 cm-1 (C-H stretching)

- 1600-1500 cm-1 (N-H bending)

- 650-500 cm-1 (C-Br stretching)

Chromatographic Analysis

HPLC analysis typically employs:

- C18 reversed-phase column

- Mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid

- Detection at 210-220 nm

- Retention time: typically 10-15 minutes under standard conditions

Purity Assessment

For quality control purposes, the following specifications are typically required:

| Test | Specification | Method |

|---|---|---|

| Appearance | White to off-white crystalline solid | Visual inspection |

| Identity | Matches reference standard | 1H NMR, IR, MS |

| Assay | ≥98.0% | HPLC |

| Water Content | ≤0.5% | Karl Fischer titration |

| Residual Solvents | Within ICH limits | Headspace GC |

| Heavy Metals | ≤10 ppm | ICP-MS |

Reaction Mechanisms

Bromination Mechanism

The terminal bromination involves nucleophilic substitution at hydroxyl positions:

- Activation of hydroxyl groups by sulfuric acid

- Nucleophilic attack by bromide ions

- Elimination of water to form carbon-bromine bonds

Hydrochloride Salt Formation Mechanism

The salt formation involves protonation of the amine nitrogen:

- Donation of the nitrogen lone pair to a proton from HCl

- Formation of the ionic N+H3···Cl- salt

Industrial Applications and Challenges

Applications

1,9-Dibromononan-4-amine;hydrochloride finds applications in:

- Pharmaceutical Intermediates : Precursor for active pharmaceutical ingredients

- Polymer Chemistry : Bifunctional monomer for specialized polymers

- Surface Chemistry : Anchor for surface modifications

- Coordination Chemistry : Ligand for metal complexes

Manufacturing Challenges

Several challenges exist in the industrial production:

- Selectivity Control : Ensuring selective functionalization of specific positions

- Impurity Profile Management : Controlling formation of structural isomers and side products

- Process Safety : Safe handling of reactive and corrosive reagents

- Environmental Considerations : Minimizing waste and reducing solvent usage

- Cost Effectiveness : Optimizing raw material usage and process efficiency

Analyse Chemischer Reaktionen

Types of Reactions

1,9-Dibromononan-4-amine;hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, altering the oxidation state of the amine group or the bromine atoms.

Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free amine.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.

Oxidizing Agents: Agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used for oxidation reactions.

Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms.

Wissenschaftliche Forschungsanwendungen

1,9-Dibromononan-4-amine;hydrochloride has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug development.

Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Wirkmechanismus

The mechanism of action of 1,9-Dibromononan-4-amine;hydrochloride involves its interaction with molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.

Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Vergleich Mit ähnlichen Verbindungen

Key Comparisons

Halogenation Effects: 1,9-Dibromononan-4-amine;HCl has bromine atoms on an aliphatic chain, which likely increases its lipophilicity compared to aromatic halogenated amines (e.g., 5,7-Difluorochroman-4-amine HCl ). Aliphatic bromine may also make it more reactive in alkylation reactions than aromatic bromine derivatives. In contrast, Tetracycline Hydrochloride contains chlorine on an aromatic ring, contributing to its stability and antibiotic activity.

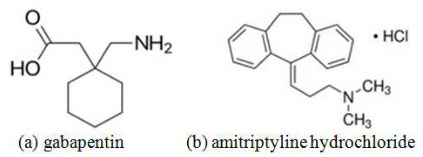

Amine Positioning and Salt Formation: The 4-position amine in the target compound is analogous to chroman-4-amine hydrochlorides (e.g., ), which often exhibit chiral centers and CNS activity. However, the aliphatic chain in 1,9-Dibromononan-4-amine;HCl may reduce blood-brain barrier penetration compared to cyclic amines.

Physicochemical Properties: The hydrochloride salt form enhances water solubility, as seen in Memantine Hydrochloride and Donepezil Hydrochloride . However, the dual bromine atoms in the target compound may reduce solubility relative to non-halogenated amines. Thermal Stability: Brominated aliphatic compounds generally have lower thermal stability than aromatic derivatives (e.g., chlorphenoxamine HCl ).

Synthetic and Analytical Challenges :

- Bromine’s high atomic weight complicates mass spectrometry analysis, as seen in Tamsulosin Hydrochloride .

- The compound’s aliphatic chain may require specialized chromatographic methods, similar to those used for Gabapentin and Amitriptyline HCl .

Research Implications and Gaps

- Synthetic Utility: The bromine atoms could serve as handles for further functionalization, akin to 1,9-bis(pyrazolyl)nonanedione in lanthanum extraction .

- Data Limitations: No direct studies on 1,9-Dibromononan-4-amine;HCl were found in the evidence. Experimental validation of its logP, solubility, and stability is critical for applications.

Q & A

Basic: What are the standard protocols for synthesizing 1,9-Dibromononan-4-amine hydrochloride?

Answer:

The synthesis typically involves bromination of nonan-4-amine precursors under controlled conditions. A two-step approach is common:

Amine Protection : Protect the amine group using tert-butyloxycarbonyl (Boc) to prevent unwanted side reactions during bromination.

Bromination : React the protected intermediate with N-bromosuccinimide (NBS) in a carbon tetrachloride (CCl₄) solvent under UV light or radical initiators (e.g., AIBN) .

Deprotection and Salt Formation : Remove the Boc group using HCl in dioxane, yielding the hydrochloride salt.

Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC (>98%) .

Advanced: How can reaction conditions be optimized to minimize diastereomer formation during synthesis?

Answer:

Diastereomer formation arises from incomplete stereochemical control during bromination. To mitigate this:

- Temperature Control : Maintain sub-zero temperatures (-10°C to 0°C) to reduce radical recombination side reactions.

- Catalyst Screening : Test alternative radical initiators (e.g., benzoyl peroxide) for improved selectivity.

- Solvent Polarity : Use non-polar solvents (e.g., hexane) to favor mono-brominated products.

Methodological Framework : Apply a Design of Experiments (DoE) approach to evaluate variables (temperature, catalyst loading, solvent) and identify optimal conditions via response surface methodology .

Basic: What analytical techniques are recommended for characterizing 1,9-Dibromononan-4-amine hydrochloride?

Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm molecular structure. For example, the amine proton appears as a broad singlet at δ 1.5–2.0 ppm in D₂O .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) should show a molecular ion peak at m/z 329.9 [M+H]⁺ for the free base.

- Elemental Analysis : Confirm stoichiometry (C: 32.1%, H: 5.2%, N: 4.3%, Br: 48.5%) .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

Answer:

Contradictions often arise from dynamic effects (e.g., rotational isomerism) or impurities. Strategies include:

- Variable Temperature NMR : Perform experiments at −40°C to slow conformational exchange and simplify splitting patterns.

- 2D-COSY/HMBC : Correlate proton-proton and proton-carbon couplings to assign ambiguous signals.

- Impurity Profiling : Use high-resolution LC-MS to identify byproducts (e.g., residual Boc-protected intermediates) .

Basic: What are the primary research applications of 1,9-Dibromononan-4-amine hydrochloride?

Answer:

- Organic Synthesis : As a bifunctional alkylating agent for constructing nitrogen-containing heterocycles.

- Bioconjugation : Modify peptides/proteins via amine-reactive bromoalkyl groups.

- Pharmacology : Preliminary studies suggest potential as a protease inhibitor scaffold due to its electrophilic bromine moieties .

Advanced: How can researchers design in vitro assays to study this compound’s interaction with biological targets?

Answer:

- Target Selection : Prioritize enzymes with nucleophilic active sites (e.g., cysteine proteases) via computational docking (AutoDock Vina).

- Kinetic Assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates (e.g., Z-FR-AMC for cathepsin B).

- Control Experiments : Include a non-brominated analog to isolate the role of bromine in activity .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat.

- Ventilation : Use a fume hood due to potential HCl vapor release.

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

Advanced: How can researchers address discrepancies in bioactivity data across studies?

Answer:

Discrepancies may stem from assay variability or compound degradation. Mitigation steps:

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to identify hydrolysis byproducts.

- Standardized Protocols : Adopt OECD guidelines for cytotoxicity assays (e.g., MTT assay).

- Meta-Analysis : Use statistical tools (e.g., Cohen’s d) to quantify effect size heterogeneity .

Basic: What chromatographic methods are suitable for purity assessment?

Answer:

- Reverse-Phase HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) + 0.1% trifluoroacetic acid. Retention time: ~6.2 minutes .

- Ion Chromatography : Quantify chloride content to confirm hydrochloride stoichiometry .

Advanced: How can theoretical models predict the compound’s reactivity in novel reactions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.